

LY367385 Hydrochloride: A Technical Guide for Glutamate Receptor Research

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Compound of Interest

Compound Name: LY367385 hydrochloride

Cat. No.: B8146353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **LY367385 hydrochloride**, a potent and selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a). This document consolidates key data on its physicochemical properties, mechanism of action, and its application in studying glutamate receptor function. Detailed experimental protocols and a summary of its effects on signaling pathways are provided to support researchers in their study design and execution.

Physicochemical Properties

LY367385 hydrochloride is a white to off-white powder. Its key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₄ · HCl	
Molecular Weight	245.66 g/mol	
CAS Number	198419-91-9	
Purity	≥98% (HPLC)	
Solubility	H ₂ O: >10 mg/mL	
DMSO: 125 mg/mL (ultrasonic)	[1]	
1eq. NaOH: 50 mM (with gentle warming)		
Storage	Desiccate at room temperature	

Mechanism of Action and Selectivity

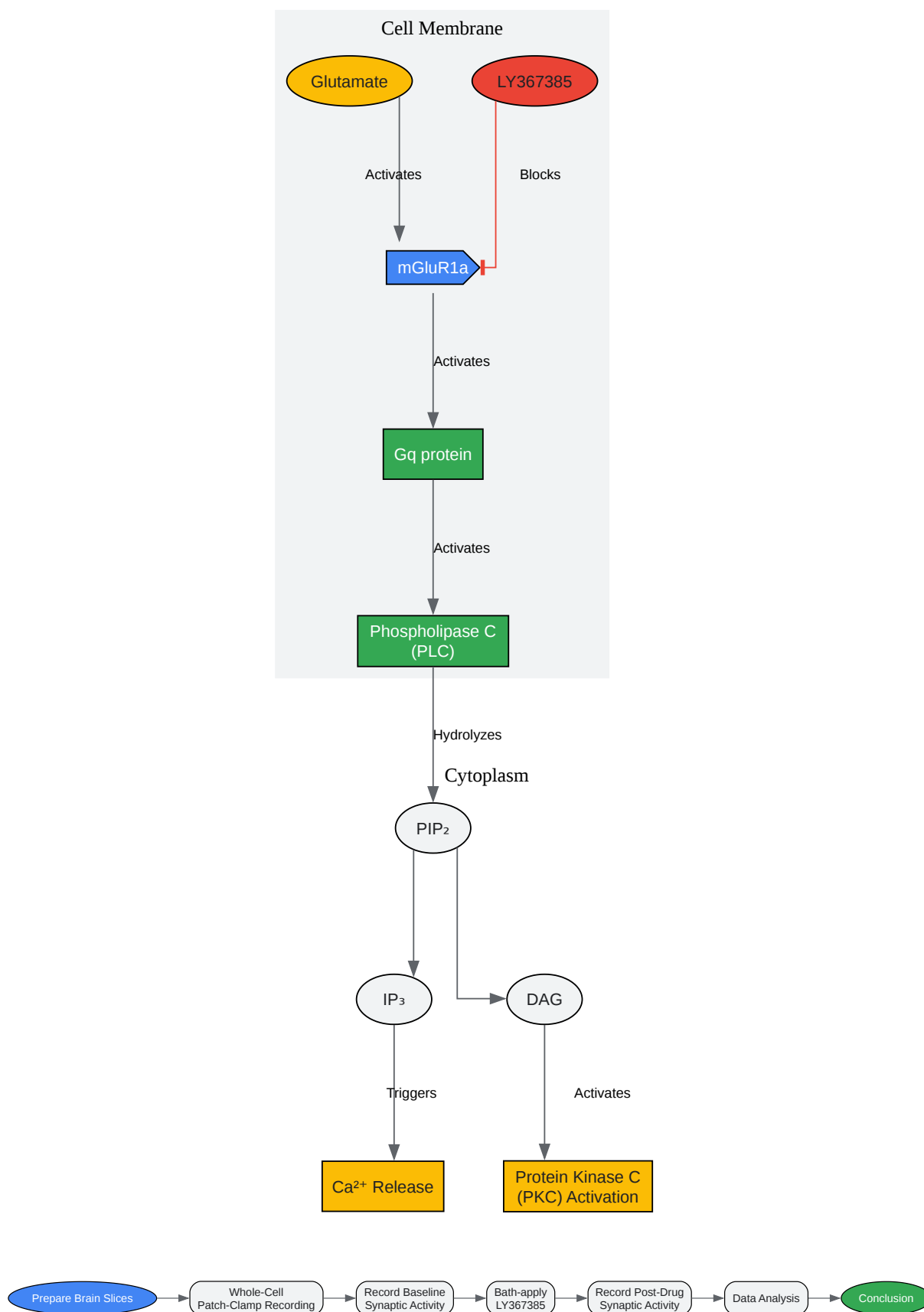
LY367385 is a competitive antagonist that is highly selective for the mGluR1a subtype of metabotropic glutamate receptors.[2][3][4] It exhibits negligible activity at other mGlu receptor subtypes, making it a valuable tool for isolating and studying the specific functions of mGluR1a.

Quantitative Data on Potency and Selectivity

Parameter	Value	Assay	Reference
IC ₅₀ for mGluR1a	8.8 μM	Quisqualate-induced phosphoinositide (PI) hydrolysis	[1][2][5]
IC ₅₀ for mGluR5a	>100 μM	Quisqualate-induced phosphoinositide (PI) hydrolysis	[1][2][5]
Activity at Group II & III mGluRs	Negligible	[2]	

Role in Glutamate Receptor Signaling

LY367385 hydrochloride, by selectively blocking mGluR1a, modulates several downstream signaling pathways. Group I mGluRs, including mGluR1, are Gq-coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). LY367385 blocks these downstream effects by preventing the initial activation of mGluR1a.



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